molecular formula C21H19N7O2 B2756992 N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1H-indole-3-carboxamide CAS No. 1209591-26-3

N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1H-indole-3-carboxamide

Cat. No. B2756992
CAS RN: 1209591-26-3
M. Wt: 401.43
InChI Key: SDTDSCFOOQUOIQ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and rings, including a furan ring, a pyrazolo[3,4-d]pyrimidin ring, and an indole ring. These types of structures are often found in pharmaceuticals and other biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely be analyzed using techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, solubility, and reactivity, would be determined by its molecular structure .

Scientific Research Applications

Synthesis and Biological Evaluation

A study on the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives highlighted their anticancer and anti-5-lipoxygenase activities. The research demonstrated a series of compounds synthesized through various chemical reactions, including condensation and esterification, leading to the formation of pyrazolopyrimidines with potential anticancer and anti-inflammatory applications (Rahmouni et al., 2016).

Antimicrobial and Anticancer Activity

The development of heterocyclic compounds, such as pyrazolo[3,4-d]pyrimidin-4-ones, has been explored for their antimicrobial and anticancer activities. These compounds were synthesized via a heterocyclization reaction, showcasing the potential of pyrazolopyrimidines in medical chemistry for their therapeutic properties (Tavakoli-Hoseini et al., 2011).

Amplifiers of Phleomycin

Research on unfused heterobicycles, including pyridinylpyrimidines with strongly basic side chains, suggested their role as amplifiers of phleomycin against Escherichia coli. This highlights the chemical's potential utility in enhancing the effectiveness of antibiotics, indicating a novel application area in combating bacterial infections (Brown & Cowden, 1982).

Cytotoxicity and Antiprotozoal Agents

A study on dicationic imidazo[1,2-a]pyridines, including derivatives with furan-2-yl groups, demonstrated significant antiprotozoal activity. The research showed that these compounds possess DNA-affinity properties and exhibit potent in vitro activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, suggesting their potential as antiprotozoal agents (Ismail et al., 2004).

Future Directions

Future research on this compound could involve further exploration of its synthesis, analysis of its properties, and investigation of its potential uses in various fields, such as medicine or materials science .

properties

IUPAC Name

N-[2-[4-(furan-2-ylmethylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-1H-indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N7O2/c29-21(16-11-23-18-6-2-1-5-15(16)18)22-7-8-28-20-17(12-27-28)19(25-13-26-20)24-10-14-4-3-9-30-14/h1-6,9,11-13,23H,7-8,10H2,(H,22,29)(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDTDSCFOOQUOIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)NCCN3C4=NC=NC(=C4C=N3)NCC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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